molecular formula C12H14N2O3S2 B2940521 Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate CAS No. 681155-62-4

Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2940521
CAS No.: 681155-62-4
M. Wt: 298.38
InChI Key: OMXJMNLIWSIIBN-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by multiple functional groups: an ethyl carboxylate at position 2, a methyl group at position 3, a propionamido moiety at position 5, and a thiocyanate group at position 4. The compound’s synthesis typically involves sequential functionalization of the thiophene core, leveraging reactions such as esterification, amidation, and thiocyanation .

Properties

IUPAC Name

ethyl 3-methyl-5-(propanoylamino)-4-thiocyanatothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-4-8(15)14-11-9(18-6-13)7(3)10(19-11)12(16)17-5-2/h4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXJMNLIWSIIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene core

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction steps efficiently.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

  • Substitution: Substitution reactions at different positions on the thiophene ring can yield a variety of products.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions might involve hydrogen gas in the presence of a catalyst.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study biological processes and develop new therapeutic agents.

Medicine: The compound's derivatives have been investigated for their medicinal properties, including antimicrobial, antiviral, and anticancer activities. These properties make it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism by which Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The thiocyanato group, in particular, plays a crucial role in binding to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Configuration and Electronic Effects

The compound’s structural analogs differ primarily in substituent type and position. Key comparisons include:

Table 1: Substituent Comparison of Thiophene Derivatives
Compound Name Position 2 Position 3 Position 4 Position 5
Target Compound Ethyl carboxylate Methyl Thiocyanate Propionamido
Ethyl-5-(4-chlorophenyl)-3-[N-(sulfaguanidine) sulfonamide] thiophene-2-carboxylate Ethyl carboxylate Sulfonamide N/A 4-Chlorophenyl
Ethyl 3-amino-4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate Ethyl carboxylate Amino Cyano Methylsulfonyl
Ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate Ethyl carboxylate Amino 5-Methylthiophene N/A

Key Observations :

  • Position 3 : The target compound’s methyl group (electron-donating) contrasts with sulfonamide (electron-withdrawing) in analogs from , altering electron density across the thiophene ring .
  • Position 4: The thiocyanate group (-SCN) in the target compound is a strong electron-withdrawing group, whereas cyano (-CN) or substituted aryl groups in analogs modulate reactivity differently .
  • Position 5 : The propionamido group (-NHCOCH2CH3) introduces hydrogen-bonding capability, unlike the 4-chlorophenyl (hydrophobic) or methylsulfonyl (polar) groups in analogs .

Key Differences :

  • The target compound’s thiocyanation step is distinct from sulfonamide coupling in analogs, requiring milder conditions due to -SCN’s higher reactivity .
  • Propionamidation at position 5 involves nucleophilic acyl substitution, whereas 4-chlorophenyl groups are introduced via Suzuki coupling or direct substitution .

Physicochemical and Reactivity Profiles

Solubility and Stability
  • Thiocyanate Group: Enhances polarity compared to sulfonamide or cyano groups, improving aqueous solubility but increasing susceptibility to nucleophilic attack .
  • Propionamido vs.
Reactivity
  • Thiocyanate as a Leaving Group: The -SCN group in the target compound facilitates nucleophilic substitution reactions, unlike the stable sulfonamide or cyano groups in analogs .
  • Methyl vs. Amino at Position 3: The methyl group reduces steric hindrance compared to bulkier amino or sulfonamide substituents, favoring electrophilic aromatic substitution at position 5 .

Spectroscopic Comparisons

NMR analysis (as in ) reveals distinct chemical shifts for substituents:

  • Thiocyanate (-SCN): A characteristic singlet near δ 110–120 ppm in $^{13}\text{C}$ NMR, absent in sulfonamide or cyano analogs .
  • Propionamido (-NHCOCH2CH3) : A triplet near δ 1.1 ppm (CH3) and δ 2.3 ppm (CH2) in $^{1}\text{H}$ NMR, differentiating it from 4-chlorophenyl or methylsulfonyl groups .

Biological Activity

Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate, identified by the CAS number 41940-49-2, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₀N₂O₂S₂
  • Molecular Weight : 242.32 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound can be attributed to its structural features, particularly the thiophene ring and the thiocyanate group. These functional groups are known to interact with various biological targets, potentially influencing enzymatic pathways and receptor interactions.

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing thiophene derivatives exhibit antimicrobial properties. The presence of the thiocyanate group may enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes .
  • Anti-inflammatory Properties : Thiophene derivatives have been reported to possess anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and mediators . this compound may act similarly, contributing to its therapeutic potential in inflammatory diseases.
  • Anticancer Activity : Some studies suggest that similar compounds can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation . Further research is necessary to elucidate the specific pathways affected by this compound.

Study 1: Antimicrobial Efficacy

In a study evaluating various thiophene derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating strong antimicrobial potential .

Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of thiophene derivatives showed that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro. This suggests a potential for therapeutic use in conditions characterized by chronic inflammation .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModeratePotential
Ethyl 3-methyl-4-thiocyanatothiophene-2-carboxylateModerateLowLow
Ethyl 3-amino-5-thiocyanatothiophene-2-carboxylateHighHighModerate

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